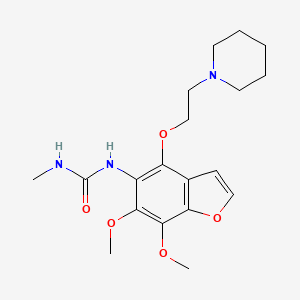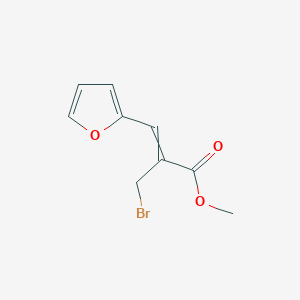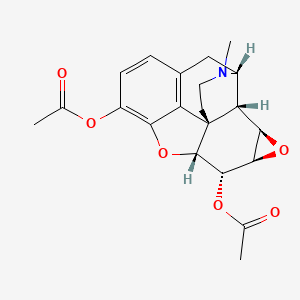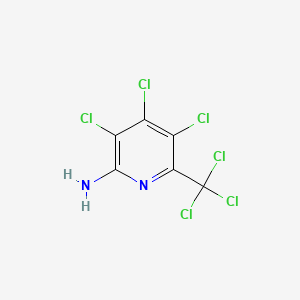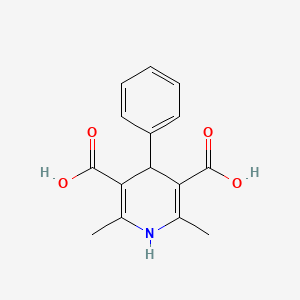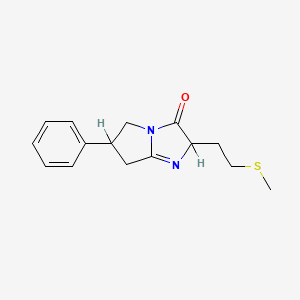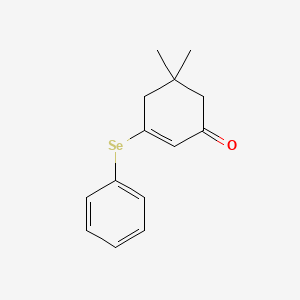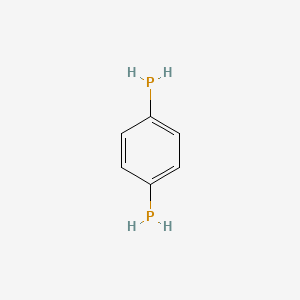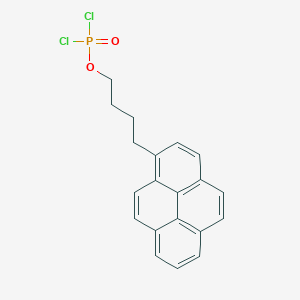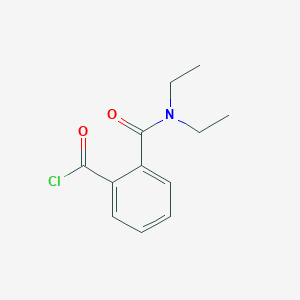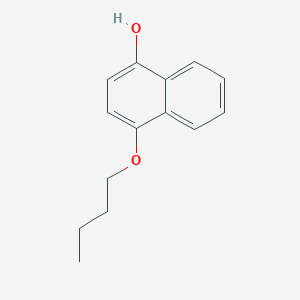
4-Butoxynaphthalen-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxynaphthalen-1-OL is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxynaphthalen-1-OL can be achieved through the Williamson Ether Synthesis. This method involves the reaction of 2-naphthol with 1-bromobutane in the presence of a strong base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic naphthoxide ion attacks the electrophilic carbon of the 1-bromobutane, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction is typically carried out in a reflux setup with ethanol as the solvent. The mixture is heated under reflux until complete dissolution of the reagents, followed by the addition of 1-bromobutane. The product is then isolated by cooling the reaction mixture and filtering the precipitate .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Butoxynaphthalen-1-OL undergoes various chemical reactions, including:
Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, forming ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides and acid chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Naphthoquinones.
Substitution: Various ethers and esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Butoxynaphthalen-1-OL has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Butoxynaphthalen-1-OL involves its interaction with various molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its aromatic structure allows it to participate in π-π interactions, which can affect enzyme activity and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Butoxynaphthalene
- 1-Butoxynaphthalene
- 4-Methoxynaphthalen-1-OL
Comparison: 4-Butoxynaphthalen-1-OL is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
73661-01-5 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
4-butoxynaphthalen-1-ol |
InChI |
InChI=1S/C14H16O2/c1-2-3-10-16-14-9-8-13(15)11-6-4-5-7-12(11)14/h4-9,15H,2-3,10H2,1H3 |
InChI-Schlüssel |
KVBPVOWVPNOMIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



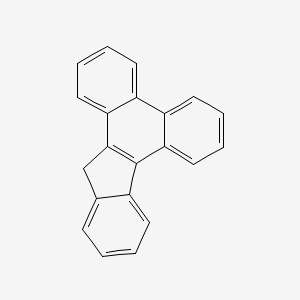
![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)
